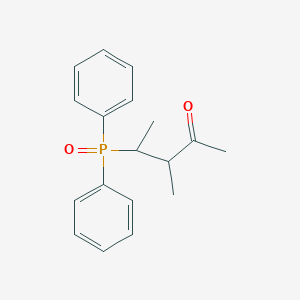
Dipropan-2-yl heptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl heptanedioate, also known as diisopropyl adipate, is an organic compound with the molecular formula C12H22O4. It is an ester derived from heptanedioic acid and isopropanol. This compound is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropan-2-yl heptanedioate can be synthesized through the esterification of heptanedioic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl heptanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield heptanedioic acid and isopropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanedioic acid and isopropanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl heptanedioate has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, personal care products, and plasticizers.
Wirkmechanismus
The mechanism of action of dipropan-2-yl heptanedioate primarily involves its role as a solvent and intermediate in chemical reactions. It facilitates the dissolution and interaction of various reactants, thereby enhancing the efficiency of chemical processes. In biological systems, its biocompatibility allows it to be used in formulations without causing adverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl adipate
- Diisopropyl succinate
- Diisopropyl glutarate
Uniqueness
Dipropan-2-yl heptanedioate stands out due to its specific molecular structure, which imparts unique solubility and reactivity properties. Its ability to act as a versatile solvent and intermediate makes it valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
71340-47-1 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
dipropan-2-yl heptanedioate |
InChI |
InChI=1S/C13H24O4/c1-10(2)16-12(14)8-6-5-7-9-13(15)17-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
FWBWDWDQUFGCOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCCCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)



![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)






